MELK Biochemical Potency: JW‑7‑25‑1 vs. HTH‑01‑091 vs. OTSSP167 (Z'‑LYTE Assay)
JW‑7‑25‑1 inhibits MELK with an IC₅₀ of 5.0 nM in the Z'‑LYTE enzymatic assay at [ATP] = 25 μM (near the apparent Kₘ for MELK), demonstrating approximately 2‑fold greater potency than its optimized derivative HTH‑01‑091 (IC₅₀ = 10.5 nM) and approximately 10‑fold lower potency than OTSSP167 (IC₅₀ = 0.5 nM) under identical assay conditions [1]. This ranks JW‑7‑25‑1 as intermediate in MELK potency among published inhibitors in the same study, with MRT199665 (1.4–3.3 nM), NVS‑MELK8a (11.9 nM), and MELK‑T1 (13.5 nM) providing additional context [1].
| Evidence Dimension | MELK biochemical IC₅₀ (nM) – Z'‑LYTE assay, [ATP]=25 μM |
|---|---|
| Target Compound Data | JW‑7‑25‑1: 5.0 nM |
| Comparator Or Baseline | HTH‑01‑091: 10.5 nM; OTSSP167: 0.5 nM; MRT199665: 1.4–3.3 nM; NVS‑MELK8a: 11.9 nM; MELK‑T1: 13.5 nM |
| Quantified Difference | JW‑7‑25‑1 is 2.1‑fold more potent than HTH‑01‑091 (5.0 vs. 10.5 nM); 10‑fold less potent than OTSSP167 (5.0 vs. 0.5 nM) |
| Conditions | Z'‑LYTE enzymatic assay, [ATP] = 25 μM (near apparent Kₘ of MELK), Life Technologies screening protocol |
Why This Matters
For users requiring maximal MELK catalytic inhibition in biochemical or biophysical assays, JW‑7‑25‑1 offers superior potency to the more selective tool HTH‑01‑091 while avoiding the extreme off‑target liabilities associated with OTSSP167's sub‑nanomolar potency.
- [1] Huang H‑T, Seo H‑S, Zhang T, et al. MELK is not necessary for the proliferation of basal‑like breast cancer cells. eLife. 2017;6:e26693. Table 1. doi:10.7554/eLife.26693 View Source
